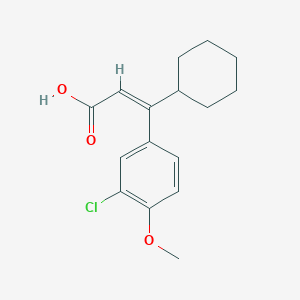

(Z)-3-(3-Chloro-4-methoxyphenyl)-3-cyclohexylprop-2-enoic acid

説明

特性

IUPAC Name |

(Z)-3-(3-chloro-4-methoxyphenyl)-3-cyclohexylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClO3/c1-20-15-8-7-12(9-14(15)17)13(10-16(18)19)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3,(H,18,19)/b13-10- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKQIQDWQHOPNGY-RAXLEYEMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=CC(=O)O)C2CCCCC2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C(=C\C(=O)O)/C2CCCCC2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-(3-Chloro-4-methoxyphenyl)-3-cyclohexylprop-2-enoic acid typically involves a multi-step process. One common method includes the following steps:

Formation of the intermediate: The starting material, 3-chloro-4-methoxybenzaldehyde, undergoes a condensation reaction with cyclohexanone in the presence of a base such as sodium hydroxide to form an intermediate chalcone.

Reduction: The chalcone intermediate is then reduced using a reducing agent like sodium borohydride to yield the corresponding alcohol.

Oxidation: The alcohol is oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium hydroxide, potassium carbonate.

Major Products:

Oxidation: Phenolic derivatives.

Reduction: Alcohol derivatives.

Substitution: Amino or thiol-substituted derivatives.

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and kinetics.

Biology:

- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine:

- Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry:

- Utilized in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of (Z)-3-(3-Chloro-4-methoxyphenyl)-3-cyclohexylprop-2-enoic acid involves its interaction with specific molecular targets. The chloro and methoxy groups on the phenyl ring can participate in hydrogen bonding and hydrophobic interactions with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural analogs include:

Key Observations:

Substituent Effects on Bioactivity: The 3-chloro-4-methoxyphenyl group in the target compound and metoxuron introduces steric and electronic effects that differ from the 3-hydroxy-4-methoxyphenyl group in 3-hydroxy-4-methoxycinnamic acid . The cyclohexyl moiety in the target compound increases steric bulk compared to simpler cinnamic acid derivatives, possibly modulating receptor binding or metabolic stability .

Pharmacological Potential: Cryptophycins (e.g., unit B: 3-(3-chloro-4-methoxyphenyl)alanine) exhibit potent antitumor activity by disrupting microtubule dynamics . The target compound’s structural similarity suggests analogous mechanisms could be explored. 3-Hydroxy-4-methoxycinnamic acid is used in cosmetics and supplements due to antioxidant properties, highlighting how minor structural changes (Cl vs. OH) shift applications from therapeutic to nutraceutical .

Synthetic and Analytical Challenges: The (Z)-configuration of the double bond in the target compound may complicate synthesis, as seen in analogous enoic acid derivatives requiring stereoselective methods (e.g., Wittig reactions) . X-ray crystallography (via SHELXL or ORTEP ) would be critical for confirming stereochemistry and hydrogen-bonding patterns, which are pivotal for activity .

Research Findings and Data Tables

Thermodynamic and Spectroscopic Data

生物活性

(Z)-3-(3-Chloro-4-methoxyphenyl)-3-cyclohexylprop-2-enoic acid, also known as a derivative of phenylpropanoic acid, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of (Z)-3-(3-Chloro-4-methoxyphenyl)-3-cyclohexylprop-2-enoic acid can be represented as follows:

- Molecular Formula : C16H19ClO3

- Molecular Weight : 304.78 g/mol

- IUPAC Name : (Z)-3-(3-Chloro-4-methoxyphenyl)-3-cyclohexylprop-2-enoic acid

This compound features a cyclohexyl group and a chloromethoxyphenyl moiety, which are significant in determining its biological interactions.

Antimicrobial Activity

Recent studies have shown that compounds similar to (Z)-3-(3-Chloro-4-methoxyphenyl)-3-cyclohexylprop-2-enoic acid exhibit antimicrobial properties. For instance, derivatives with similar structures have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also possess antimicrobial potential.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| (Z)-3-(3-Chloro-4-methoxyphenyl)-3-cyclohexylprop-2-enoic acid | TBD | TBD |

Anti-inflammatory Activity

Research indicates that phenolic compounds can exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. The presence of the methoxy and chloro groups in the structure of (Z)-3-(3-Chloro-4-methoxyphenyl)-3-cyclohexylprop-2-enoic acid may enhance its ability to modulate inflammatory pathways.

A study conducted on related compounds demonstrated that they could inhibit the release of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating a potential for anti-inflammatory activity.

Case Studies

- Study on Inhibition of T3SS : A recent investigation assessed the ability of various phenolic compounds to inhibit the Type III secretion system (T3SS) in enteropathogenic bacteria. The results suggested that structurally related compounds could significantly reduce T3SS activity, potentially making them effective against pathogenic E. coli strains .

- Cytotoxicity Assessment : In vitro studies have been performed to evaluate the cytotoxic effects of (Z)-3-(3-Chloro-4-methoxyphenyl)-3-cyclohexylprop-2-enoic acid on human cell lines. Preliminary results indicated low cytotoxicity at therapeutic concentrations, supporting its safety profile for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。